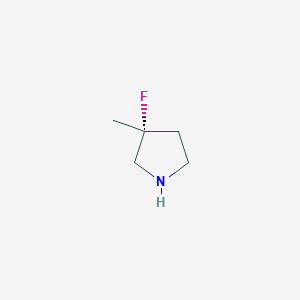

(3R)-3-fluoro-3-methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-fluoro-3-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c1-5(6)2-3-7-4-5/h7H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAPCSXSRDTDMC-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3r 3 Fluoro 3 Methylpyrrolidine and Analogues

Stereoselective Synthesis Approaches to Fluorinated Pyrrolidines

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For fluorinated pyrrolidines, particularly those with multiple stereocenters like (3R)-3-fluoro-3-methylpyrrolidine, the development of stereoselective methods is crucial. These approaches can be broadly categorized into strategies that use existing chiral molecules, employ chiral catalysts, control diastereoselectivity, or separate enantiomers after formation.

Chiral Pool Strategies Utilizing Natural Precursors

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. Amino acids, such as proline and glutamic acid, are common precursors for the pyrrolidine (B122466) ring system due to their inherent chirality and cyclic or cyclizable structures. thieme-connect.comnuph.edu.ua For instance, chiral 4-hydroxy-2-pyrrolidinecarboxylic acid can be converted to a chiral 3-hydroxypyrrolidine derivative, which can then undergo deoxofluorination. google.com Natural malic acid has also been utilized as a starting point for the synthesis of chiral N-benzyl-3-hydroxypyrrolidine, a versatile intermediate for further functionalization, including fluorination. google.com

The general approach involves the chemical modification of these natural precursors to introduce the desired substituents and the fluorine atom while retaining the original stereochemistry. For example, a protected proline derivative can be functionalized and subsequently fluorinated to yield a chiral fluorinated pyrrolidine. The synthesis of trifluoromethylated pyrrolidine carboxylic acids has been achieved from N-homoallylic sulfinylamine through a 5-endo-trig cyclization, demonstrating the utility of chiral auxiliaries derived from natural sources. thieme-connect.com

Asymmetric Catalysis for Enantioselective Formation

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules from prochiral substrates. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of enantiomerically enriched fluorinated pyrrolidines.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a key strategy in asymmetric synthesis. nih.gov Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, are highly effective in promoting stereoselective reactions. beilstein-journals.org These catalysts activate substrates through the formation of transient iminium or enamine intermediates.

One notable application is the enantioselective α-fluorination of aldehydes. beilstein-journals.org For instance, the fluorination of racemic α-chloroaldehydes using a chiral organocatalyst can proceed with kinetic resolution, yielding α-chloro-α-fluoroaldehydes with high enantioselectivity. beilstein-journals.org This method allows for the separation of enantiomers based on their different reaction rates. Bifunctional organocatalysts, which combine a pyrrolidine moiety with a hydrogen-bond donor like thiourea (B124793) or urea, have been developed for asymmetric Michael additions of aldehydes to nitroalkenes, a key step in building functionalized pyrrolidine rings. beilstein-journals.org These catalysts can achieve high yields and excellent enantioselectivities (up to 98% ee).

| Catalyst Type | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Bifunctional N-sulfinylurea-pyrrolidine | 3-Phenylpropanal + (E)-2-(2-nitrovinyl)furan | 31 | 86:14 | 95:5 (major) | beilstein-journals.org |

| Bifunctional N-sulfinylurea-pyrrolidine (ball-milling) | Butanal + β-nitrostyrene | 81 | - | - | beilstein-journals.org |

| Pyrrolidine carbamate (B1207046) ester (in brine) | Cyclohexanone + β-nitrostyrene | 93 | - | 86 | arkat-usa.org |

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of complex molecules. Copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes is a highly efficient method for producing enantioenriched fluorinated pyrrolidines. rsc.org This approach allows for the construction of the pyrrolidine ring with simultaneous control of multiple stereocenters, achieving high yields (up to 96%) and excellent stereoselectivities (up to >20:1 dr and 97% ee). rsc.org

Another powerful strategy is the cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines. This method enables the remote and stereoselective installation of a methyl group at the C3 position of the pyrrolidine ring, providing a direct route to valuable enantiopure 3-methylpyrrolidine (B1584470) compounds. nih.gov This approach is notable for its high efficiency and enantioselectivity, streamlining what would otherwise be a multi-step synthesis. nih.gov

| Catalyst System | Reaction Type | Substrates | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Cu(I)/(S)-DTBM-segphos | 1,3-Dipolar Cycloaddition | Azomethine ylides + Fluorinated styrenes | Up to 96 | Up to >20:1 dr, 97% ee | rsc.org |

| Cobalt/Bisoxazoline (BOX) ligand | Asymmetric Hydromethylation | N-Boc-3-pyrroline | High | Outstanding ee | nih.gov |

Diastereoselective Synthetic Pathways

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is as important as controlling their absolute configuration (enantioselectivity). A key strategy for the synthesis of this compound is the diastereoselective functionalization of a pre-existing ring system.

Another approach involves the diastereodivergent fluorination of pyrrolidinyl carbaldehydes using organocatalysis, which can provide access to either syn or anti 3,4-substituted β-fluoropyrrolidines by either enhancing or reversing the inherent substrate control. nuph.edu.ua Furthermore, rearrangement of enantiopure 2-hydroxyalkylazetidines upon treatment with diethylaminosulfur trifluoride (DAST) can stereospecifically yield 3-fluoropyrrolidines through a bicyclic azonium intermediate.

Enantiomeric Resolution Techniques

Enantiomeric resolution is a classical yet effective method for obtaining pure enantiomers from a racemic mixture. This can be achieved through various techniques.

Kinetic resolution involves the differential reaction of enantiomers with a chiral catalyst or reagent. As mentioned in the organocatalysis section, the asymmetric fluorination of racemic α-chloroaldehydes can be performed under conditions where one enantiomer reacts faster than the other, allowing for their separation. beilstein-journals.org

Enzymatic resolution utilizes the high stereoselectivity of enzymes. Lipases, for example, can selectively hydrolyze one enantiomer of an ester in a racemic mixture, leaving the other enantiomer unreacted. This technique has been applied to the resolution of fluorinated cyclopropane (B1198618) derivatives, which are precursors to other fluorinated heterocycles. beilstein-journals.org

Chiral chromatography , particularly chiral High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative tool for separating enantiomers. lcms.cz Racemic mixtures are passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. This method was used to determine the enantiomeric purity of intermediates in the synthesis of a selective dopamine (B1211576) D3 receptor antagonist containing a 3-fluoropyrrolidine (B48656) moiety.

Fluorination Strategies Employed in Pyrrolidine Synthesis

The direct and selective introduction of a fluorine atom onto the pyrrolidine core presents a significant synthetic challenge. Both electrophilic and nucleophilic fluorination methods have been developed to address this, each with its own set of reagents and substrate requirements.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org This approach has become increasingly popular due to the development of safer and more manageable N-F reagents. wikipedia.orgorganicreactions.org

Reagents containing a nitrogen-fluorine (N-F) bond are now the most common sources of electrophilic fluorine. wikipedia.org These reagents offer a range of reactivity and are generally more stable and easier to handle than other electrophilic fluorine sources like elemental fluorine. organicreactions.org Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgacs.org The reactivity of these reagents is tuned by the electron-withdrawing groups attached to the nitrogen atom, which modulate the electrophilicity of the fluorine atom. wikipedia.org Cationic N-F reagents are generally more powerful fluorinating agents than their neutral counterparts. organicreactions.org

| Reagent Class | Examples | Characteristics |

| Neutral N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | Effective and commonly used. wikipedia.org |

| Cationic N-F Reagents | Selectfluor® | More powerful fluorinating agents. organicreactions.org |

These reagents have been successfully used in the asymmetric fluorination of various substrates, including those that can lead to fluorinated pyrrolidine precursors. nih.gov

A common strategy in electrophilic fluorination is the reaction of an enolate or its equivalent with an N-F reagent. acs.orgcolab.ws This approach allows for the regioselective introduction of fluorine at the α-position to a carbonyl group. In the context of pyrrolidine synthesis, this can be applied to pyrrolidinone derivatives. acs.orgcolab.ws The generation of either metal enolates or silyl enol ethers, followed by quenching with an electrophilic fluorine source, has been a cornerstone in the synthesis of α-fluorocarbonyl compounds. acs.org

For instance, the enantioselective fluorination of β-ketoesters and oxindoles has been achieved with high efficiency using transition metal catalysts in conjunction with N-F reagents. acs.org These methods provide access to chiral building blocks that can be further elaborated to form fluorinated pyrrolidines. The choice of catalyst and ligands is crucial for achieving high levels of enantioselectivity. acs.org

A photoredox-catalyzed approach has also been developed for the deoxyfluorination of alcohols, which can be applied to precursors of pyrrolidines. princeton.edu This radical-mediated process utilizes an electrophilic fluorine source like Selectfluor® and is effective for secondary and tertiary alcohols, which are often challenging substrates for traditional nucleophilic deoxyfluorination. princeton.edu

Nucleophilic Fluorination Methods

Nucleophilic fluorination relies on the displacement of a leaving group by a fluoride (B91410) ion. This is a classical and widely used approach for the synthesis of organofluorine compounds.

Deoxyfluorination involves the direct conversion of a hydroxyl group to a fluorine atom. This is a powerful transformation for introducing fluorine into a molecule. A variety of reagents have been developed for this purpose, with diethylaminosulfur trifluoride (DAST) and its analogues being prominent examples. acs.orgucla.edu However, these reagents can have safety and handling issues. acs.org

More recent developments have led to more stable and selective deoxyfluorination reagents like PyFluor and PhenoFluor. ucla.eduresearchgate.net These reagents often operate under milder conditions and show greater functional group tolerance. researchgate.net For example, PyFluor has been shown to effectively fluorinate primary and secondary alcohols with inversion of stereochemistry. researchgate.net A one-pot method for the deoxyfluorination of primary, secondary, and tertiary alcohols has been reported, which proceeds via O-H activation under neutral conditions, followed by fluoride transfer from a fluoroborate ion. nih.gov This method is particularly useful for the synthesis of stereochemically enriched tertiary alkyl fluorides. nih.gov

The synthesis of (2S,4S)-4-fluoropyrrolidine derivatives, key intermediates for certain dipeptidyl peptidase (DPP) IV inhibitors, has been achieved through the deoxyfluorination of the corresponding 4-hydroxyproline (B1632879) derivatives. acs.org

This method involves the nucleophilic substitution of a suitable leaving group, such as a halide or a sulfonate, with a fluoride ion. The success of this reaction depends on the nature of the leaving group, the fluoride source, and the reaction conditions. One synthetic route to 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine involves an intramolecular fluoride displacement. arkat-usa.orgresearchgate.net The key steps are the bromofluorination of an alkenyl azide (B81097), followed by reduction of the azide and subsequent cyclization where a bromine atom is displaced by the newly formed amine to generate the pyrrolidine ring. arkat-usa.orgresearchgate.net

In some cases, competing reactions can be an issue. For example, in the synthesis of certain quinoline (B57606) derivatives, pyrrolidine was found to displace both an alkyl chloride and an aryl fluoride simultaneously. lookchem.com Careful control of reaction conditions and the choice of reagents are therefore critical to achieve the desired selective fluoride displacement.

Palladium-Catalyzed C-H Fluorination of Pyrrolidine Frameworks

Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the direct introduction of fluorine into unactivated C-H bonds, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. springernature.comnih.gov The application of this methodology to pyrrolidine frameworks presents a direct route to fluorinated pyrrolidines.

The general approach involves the use of a palladium catalyst, often in a high oxidation state, and a fluoride source. nih.gov The reaction typically proceeds through a C-H activation step, where the palladium catalyst coordinates to the pyrrolidine ring, followed by the cleavage of a C-H bond to form a palladacycle intermediate. Subsequent reaction with a fluorinating agent, such as AgF or other nucleophilic fluoride sources, leads to the formation of the C-F bond and regeneration of the catalyst. nih.gov

Research in this area has focused on the development of specialized ligands to control the regioselectivity and reactivity of the C-H activation step. For instance, directing groups can be employed to guide the palladium catalyst to a specific C-H bond, ensuring the desired isomer is obtained. acs.org While direct C-H fluorination of the parent pyrrolidine at the 3-position is challenging, the use of appropriate directing groups or specifically substituted pyrrolidine precursors can facilitate this transformation.

A key challenge in palladium-catalyzed C-H fluorination is the inherent reactivity of the high-valent palladium-fluoride intermediates, which can be prone to decomposition. springernature.com Recent advancements have focused on the design of more stable and reactive palladium(IV)-fluoride complexes to overcome these limitations. springernature.com

| Catalyst System | Fluorinating Agent | Key Features | Reference |

| Pd(OAc)₂ / Directing Group | AgF | Directs fluorination to a specific C-H bond. | acs.org |

| Cationic Pd(II) Catalyst | Electrophilic Fluorinating Reagents | Effective for electron-rich arenes, but limited with less reactive substrates. | springernature.com |

| Pd(II) with terpyridine and 2-chlorophenanthroline | "F+" source | Forms a reactive palladium(IV)-fluoride species. | springernature.com |

Photoredox-Catalyzed Fluorination Techniques

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild reaction conditions. mdpi.comprinceton.edu This strategy has been successfully applied to the fluorination of various organic molecules, including those with pyrrolidine scaffolds.

In a typical photoredox-catalyzed fluorination, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable substrate or a fluorinating reagent to generate a radical species. For the fluorination of pyrrolidines, this could involve the generation of a pyrrolidinyl radical, which then reacts with a fluorine source.

One common approach involves the use of an N-centered radical precursor derived from the pyrrolidine. For example, an N-acyl or N-aryl pyrrolidine can be oxidized by the excited photocatalyst to form a radical cation, which can then undergo fragmentation or deprotonation to generate a carbon-centered radical at the desired position. This radical then reacts with a fluorinating agent to afford the fluorinated pyrrolidine. The choice of photocatalyst, fluorinating agent, and reaction conditions is crucial for achieving high efficiency and selectivity. mdpi.comnih.gov

| Photocatalyst | Fluorinating Agent | Reaction Type | Key Features | Reference |

| Ru(phen)₃Cl₂ | CF₃SO₂Cl | Trifluoromethylation of arenes | Utilizes a household light bulb. | mdpi.com |

| Acridinium photocatalyst | ¹⁸F⁻NBu₄⁺ | Radiofluorination of arenes | Employs laser irradiation for excitation. | mdpi.com |

| Ir(III) complex | Not specified | Divergent synthesis of fluorinated ketones | Allows for selective access to hydro- and halo-trifluoromethyl ketones. | nih.gov |

Novel Routes to this compound

The quest for more efficient and sustainable methods for synthesizing this compound has led to the exploration of innovative synthetic strategies, including one-pot reactions, flow chemistry, and biocatalysis.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, have also been explored. For example, a cascade process involving the [3+3] annulation of in-situ generated nitrile imines with mercaptoacetaldehyde, followed by dehydration and ring contraction, has been utilized for the synthesis of pyrazole (B372694) derivatives and could be conceptually adapted for pyrrolidine synthesis. nih.gov

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous benefits, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.comchemanager-online.comresearchgate.net The application of flow chemistry to the synthesis of fluorinated compounds is a rapidly growing area of research. beilstein-journals.org

For the synthesis of this compound, flow chemistry can be particularly advantageous for hazardous reactions or those requiring precise control over reaction parameters. For instance, the generation of reactive intermediates, such as diazo compounds for cyclopropanation reactions, can be performed safely and efficiently in a flow reactor. beilstein-journals.org While specific flow chemistry applications for the direct synthesis of this compound are still emerging, the principles of flow chemistry are being applied to related fluorination and cyclization reactions, paving the way for future developments in this area. sioc-journal.cn

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled stereoselectivity under mild and environmentally benign conditions. researchgate.netmdpi.com The development of biocatalytic methods for the stereoselective synthesis of fluorinated compounds is a highly sought-after goal. nih.govutdallas.edu

While direct enzymatic C-F bond formation is rare in nature, engineered enzymes are being developed to catalyze fluorination reactions. For instance, engineered cytochrome P450 enzymes have been shown to catalyze the addition of fluoroalkyl carbene intermediates to C(sp³)–H bonds with excellent enantioselectivity. mdpi.com This approach could potentially be adapted for the synthesis of this compound by utilizing a suitable pyrrolidine precursor.

Another biocatalytic strategy involves the use of enzymes, such as laccases, to catalyze reactions that form key intermediates for fluorinated compounds. For example, the laccase-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition, has been used to synthesize highly functionalized pyrrolidine-2,3-diones with all-carbon quaternary stereocenters. nih.gov This highlights the potential of biocatalysis to construct complex chiral scaffolds that can be further elaborated into fluorinated targets.

| Enzyme Type | Reaction | Key Features | Reference |

| Laccase (Novozym 51003) | Oxidation of catechols and subsequent 1,4-addition | Forms all-carbon quaternary stereocenters in pyrrolidine-2,3-diones. | nih.gov |

| Engineered Myoglobin | Cyclopropanation | Synthesizes fluorinated cyclopropanes with high diastereo- and enantiocontrol. | utdallas.edu |

| Engineered Cytochrome P450 | C-H trifluoroethylation | Excellent selectivity toward α-amino C−H bonds. | mdpi.com |

| Transaminase and Reductive Aminase | One-pot cascade for pyrrolidine synthesis | Synthesizes 2,5-disubstituted pyrrolidines. | researchgate.net |

Synthesis of Derivatized (3R)-3-Fluoro-3-Methylpyrrolidines

The synthesis of derivatized (3R)-3-fluoro-3-methylpyrrolidines is crucial for exploring the structure-activity relationships of drug candidates. These derivatizations can involve modifications at the nitrogen atom or the pyrrolidine ring.

A common strategy for derivatization involves the initial synthesis of a protected this compound, such as the N-Boc protected analogue. arkat-usa.orgresearchgate.net The protecting group can then be removed, and the free amine can be reacted with a wide range of electrophiles to introduce various substituents. These can include alkyl groups, aryl groups, acyl groups, and other functional moieties.

Furthermore, the pyrrolidine ring itself can be further functionalized, although this is often more challenging due to the presence of the fluorine atom. Methods such as palladium-catalyzed cross-coupling reactions can be employed if a suitable handle, such as a halide or triflate, is present on the ring. researchgate.net The development of late-stage functionalization techniques is of particular interest, as it allows for the rapid diversification of complex molecules. acs.org

N-Substituted Derivatives

The secondary amine of the pyrrolidine ring provides a convenient handle for introducing a wide variety of substituents, allowing for the modulation of a molecule's physicochemical and biological properties. The synthesis of N-substituted derivatives of this compound typically begins with the preparation of the parent ring, which is then functionalized.

The general strategy involves:

Conversion of the starting alcohol to an azide.

A bromofluorination reaction across the double bond.

Reduction of the azide to an amine.

In-situ protection of the newly formed amine with Di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Base-mediated intramolecular cyclization to yield the final N-Boc protected product. researchgate.net

This N-Boc derivative serves as a crucial intermediate for the synthesis of other N-substituted analogues. Deprotection of the Boc group yields the free secondary amine, which can then undergo standard N-alkylation or N-acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen can be achieved through various methods. For instance, reductive amination with an appropriate aldehyde or ketone is a common strategy. Alternatively, direct alkylation using an alkyl halide in the presence of a base can be employed. A green chemistry approach for the synthesis of N-methylpyrrolidine, a related compound, utilizes methylamine (B109427) and 1,4-dibromobutane (B41627) in an aqueous medium with potassium carbonate as the catalyst, highlighting environmentally benign methodologies. vjs.ac.vn Patents have been filed for novel compounds involving the N-alkylation of pyrrolidine rings with moieties such as a 3-fluoropropyl group, indicating the pharmaceutical relevance of such derivatives. google.com

N-Acylation: Acyl groups are readily introduced by treating the free amine with an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like triethylamine. This reaction is generally high-yielding and provides access to a wide range of amide derivatives.

Table 1: Examples of N-Substituted this compound Derivatives This table is generated based on synthetic principles and reported analogues. Specific data for all derivatives of the this compound core may not be explicitly available.

| Compound Name | Structure | Synthetic Precursor | General Method | Key Reagents |

|---|---|---|---|---|

| tert-Butyl this compound-1-carboxylate |  |

This compound | N-Acylation | Boc₂O, Base |

| (3R)-1-Benzyl-3-fluoro-3-methylpyrrolidine |  |

This compound | N-Alkylation | Benzyl bromide, Base |

| 1-((3R)-3-Fluoro-3-methylpyrrolidin-1-yl)ethan-1-one |  |

This compound | N-Acylation | Acetyl chloride, Base |

| (3R)-3-Fluoro-1-(3-fluoropropyl)-3-methylpyrrolidine |  |

This compound | N-Alkylation | 1-Bromo-3-fluoropropane, Base |

Ring-Substituted Analogues

The synthesis of analogues with substituents on the carbon framework of the pyrrolidine ring presents a greater synthetic challenge, often requiring the development of stereoselective methods to control the newly formed chiral centers relative to the existing stereocenter at C3.

Methodologies for creating such analogues often involve either building the ring from a functionalized acyclic precursor or the direct, often diastereoselective, functionalization of a pre-formed pyrrolidine ring.

Synthesis from Acyclic Precursors: Cascade reactions are a powerful tool for constructing complex heterocyclic systems in a single step. For example, a one-pot nitro-Mannich/hydroamination cascade reaction, utilizing a combination of base and gold(I) catalysis, has been reported for the synthesis of substituted pyrrolidines bearing three stereocentres with high yields and good to excellent diastereoselectivities. rsc.org While not applied directly to this compound, this methodology demonstrates a viable strategy for constructing highly substituted pyrrolidine rings.

Diastereoselective Functionalization: The diastereoselective synthesis of pyrrolidines is a field of active research. One approach involves the addition of organometallic reagents to chiral sulfinimines, followed by intramolecular cyclization. This has been successfully used to prepare enantioenriched silyl-substituted pyrrolidines in high yields and with excellent diastereoselectivity. nih.govnih.gov

The synthesis of specific ring-substituted analogues often requires tailored approaches. For instance, the synthesis of a (3S,4R)-3-amino-4-fluoro-1-methylpyrrolidine, a diastereomer of a potential ring-substituted analogue, has been described, highlighting the complex stereochemical considerations involved. lookchem.com Similarly, stereoselective routes to 3-amino-4-alkylpyrrolidines have been developed, providing a foundation for creating various C4-substituted analogues. researchgate.net

The introduction of halogen or hydroxyl groups at other positions on the ring is also of interest. While direct halogenation or hydroxylation of the this compound ring is challenging, strategies involving the synthesis of piperidine (B6355638) and other heterocyclic analogues show that Sandmeyer-type reactions or other functional group interconversions on appropriately designed precursors can be used to install fluoro, chloro, and bromo substituents. nih.gov

Table 2: Examples of Methodologies for Ring-Substituted Pyrrolidine Analogues This table presents general methodologies and examples from related systems, as direct synthesis of these specific analogues of this compound may not be widely published.

| Analogue Type | General Synthetic Strategy | Key Features of Methodology | Example from Literature (Related System) | Reference |

|---|---|---|---|---|

| C4-Amino | Stereoselective synthesis from acyclic precursors | One-pot reduction and regioselective cyclization of an azidotosyl derivative. | Synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine | researchgate.net |

| C4-Fluoro | Stereoselective synthesis | Development of stereoselective methods starting from chiral precursors. | Asymmetric synthesis of cis-(S, R)-3-amino-4-fluoro-1-methylpyrrolidine | lookchem.com |

| C4-Silyl | Diastereoselective addition and cyclization | One-pot protocol involving silyllithium reagent addition to a chiral sulfinimine. | Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines | nih.govnih.gov |

| C4-Halo (Cl, Br) | Functional group interconversion on a pre-formed ring | Sandmeyer halogenation of a diazo intermediate derived from an amino group. | Synthesis of halo-substituted piperidines (JDTic analogues) | nih.gov |

Structural Elucidation and Conformational Analysis of 3r 3 Fluoro 3 Methylpyrrolidine

Advanced Spectroscopic Methodologies for Chiral Fluorinated Heterocycles

The unambiguous determination of the structure and stereochemistry of chiral fluorinated heterocycles like (3R)-3-fluoro-3-methylpyrrolidine relies on a combination of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, while chiroptical spectroscopies are indispensable for assigning the absolute configuration of chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules. For fluorinated compounds, the presence of the 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers an additional spectroscopic handle to probe the molecular structure.

The 1H and 13C NMR spectra of pyrrolidine (B122466) derivatives provide fundamental information about the carbon skeleton and the proton environments. In the case of N-Boc protected this compound, the chemical shifts and coupling constants are influenced by the electronegativity of the fluorine atom and the conformational constraints of the five-membered ring. researchgate.net

The protons on the pyrrolidine ring exhibit complex splitting patterns due to geminal and vicinal couplings. The presence of the fluorine atom further complicates these patterns through heteronuclear 1H-19F couplings. The methyl group at C3 typically appears as a doublet in the 1H NMR spectrum due to coupling with the fluorine atom. researchgate.net

In the 13C NMR spectrum, the carbon atoms are also influenced by the fluorine substituent. The C3 carbon, directly attached to the fluorine, shows a large one-bond carbon-fluorine coupling constant (1JCF). The adjacent carbons (C2 and C4) exhibit smaller two-bond couplings (2JCF), and even carbons further away can show three-bond couplings (3JCF). These coupling constants are highly dependent on the dihedral angle between the C-C and C-F bonds, providing valuable conformational information. researchgate.net

Table 1: Representative 1H and 13C NMR Data for N-Boc-(3R)-3-fluoro-3-methylpyrrolidine researchgate.net

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| 1H NMR | |||

| CH3 | 1.48 | d | J = 21.5 |

| CH2CFCH2 | 3.41-3.58 | m | |

| C(CH3)3 | 1.45 | s | |

| 13C NMR | |||

| CH3CF | 28.2 | d | J = 23.1 |

| CH2N | 46.4 | d | J = 23.1 |

| CH2Br | 35.9 | d | J = 27.7 |

| CF | 94.6 | d | J = 175.3 |

| C(CH3)3 | 28.2 | s | |

| C=O | 155.9 | s |

Note: The data presented is for the N-Boc protected precursor and serves as a close approximation. The chemical shifts for the unprotected amine would be expected to shift upfield.

19F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated organic compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making it an excellent probe for structural and conformational changes. For 3-fluoro-3-methylpyrrolidine (B1447939), the 19F NMR spectrum typically shows a single resonance, which is split by the neighboring protons, particularly the methyl group and the protons on C2 and C4. The multiplicity of this signal can provide information about the number of adjacent protons. researchgate.net The chemical shift value itself can be indicative of the local electronic environment and can be influenced by solvent effects and the protonation state of the nitrogen atom.

A representative 19F NMR chemical shift for N-Boc-3-fluoro-3-methylpyrrolidine is observed around -149.3 ppm (in CDCl3). researchgate.net This value can vary depending on the specific solvent and reference standard used.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the 1H and 13C NMR signals and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. For this compound, COSY would show correlations between the protons on C2, C4, and C5, helping to trace the connectivity of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This is crucial for assigning the 13C signals based on the already assigned 1H signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons, such as C3 in this molecule, by observing correlations from the methyl protons and the protons on C2 and C4 to the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. The observation of NOE cross-peaks between protons that are close in space but not necessarily through-bond coupled can help to determine the relative stereochemistry and preferred conformation of the molecule. For instance, NOEs between the methyl group protons and specific protons on the pyrrolidine ring can help to define the ring pucker.

Chiroptical Spectroscopies for Absolute Configuration Determination

While NMR spectroscopy provides detailed structural information, it is generally insensitive to chirality. Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are essential for determining the absolute configuration of stereocenters.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. For a chiral molecule like this compound, the CD spectrum is expected to show characteristic Cotton effects (positive or negative bands) in the regions where the molecule absorbs UV-Vis light.

The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral center and the conformation of the molecule. Although the pyrrolidine ring itself does not have a strong chromophore, the molecule can be derivatized with a chromophoric group to enhance the CD signal. Alternatively, theoretical calculations of the CD spectrum for the (R) and (S) enantiomers can be compared with the experimental spectrum to assign the absolute configuration.

The conformational flexibility of the pyrrolidine ring, which can exist in various puckered forms (envelope and twist conformations), significantly influences the CD spectrum. Theoretical studies on 3-fluoropyrrolidine (B48656) suggest a preference for a pseudo-axial orientation of the C-F bond in the protonated form, driven by a stabilizing gauche effect. researchgate.netbeilstein-journals.org This conformational preference would be a key determinant of the observed CD spectrum. The interplay between the stereochemistry at C3 and the preferred ring conformation would result in a unique CD signature for the (3R)-enantiomer.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation of a substance's optical rotation as a function of the wavelength of light. wikipedia.org It has historically been a powerful tool for assigning the absolute configuration of chiral molecules and for conformational analysis, particularly for compounds containing a chromophore that absorbs light in an accessible spectral region. scispace.comrsc.org

The phenomenon is characterized by the Cotton effect, which is the distinctive S-shaped curve or peak-and-trough pattern observed in the ORD spectrum in the wavelength region where the substance absorbs light. scispace.com The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the environment around the chromophore. scispace.com

For this compound, the chromophores present (C-N, C-F, C-H) have weak electronic absorptions in the far UV, making ORD analysis challenging with standard instrumentation. scispace.com While specific ORD data for this compound is not extensively published, the principles of the method suggest that it could be used to verify the (R) configuration. Theoretical calculations or comparison with structurally related compounds with known ORD spectra would be necessary to interpret the results. Modern techniques such as Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, are often more suitable for analyzing the stereochemistry of such molecules that lack strong UV-Vis chromophores.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. These methods are indispensable for functional group identification and for obtaining insights into molecular structure and conformation. gjar.orgresearchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, twisting). In fluorinated pyrrolidines, the IR spectrum reveals characteristic bands for C-H, N-H, C-N, and the distinctive C-F bonds.

Studies on the closely related 3-fluoropyrrolidinium cation show that both theoretical calculations and experimental spectra can provide a detailed vibrational assignment. researchgate.net The presence of the fluorine atom and the conformation of the ring significantly influence the exact frequencies of these vibrations. For example, the C-F stretching vibration is a key indicator and typically appears in the 1000-1400 cm⁻¹ region. The position and intensity of N-H stretching and bending bands provide information about hydrogen bonding. researchgate.net While a spectrum for the free base is not detailed in the literature, the analysis of its salts provides critical structural data. sci-hub.senih.gov

Table 1: Representative Infrared (IR) Vibrational Frequencies for a 3-Fluoropyrrolidinium System Data derived from theoretical and experimental studies on the 3-fluoropyrrolidinium cation, a closely related structure. researchgate.net

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3400 | Stretching of the amine N-H bond. |

| C-H Stretch | 2850 - 3000 | Stretching of aliphatic C-H bonds in the ring and methyl group. |

| N-H Bend | 1600 - 1650 | Bending (scissoring) of the N-H bond. |

| CH₂ Bend | 1450 - 1480 | Bending (scissoring) of methylene (B1212753) groups in the pyrrolidine ring. |

| C-F Stretch | 1000 - 1100 | Stretching of the carbon-fluorine bond. |

| C-N Stretch | 1020 - 1250 | Stretching of the carbon-nitrogen bonds within the pyrrolidine ring. |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric vibrations, which may be weak or absent in an IR spectrum. gjar.org

For this compound, Raman spectroscopy would be expected to clearly show the symmetric stretching and breathing modes of the pyrrolidine ring. The C-F symmetric stretch would also produce a characteristic Raman signal. While specific experimental Raman spectra for this compound are not widely available in peer-reviewed literature, DFT calculations are commonly employed to predict Raman spectra and assist in the assignment of vibrational modes for related heterocyclic systems. researchgate.net This combined IR and Raman approach allows for a more complete characterization of the molecule's vibrational landscape.

X-ray Crystallography of this compound Salts and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the electron density, and thus the atomic positions, bond lengths, bond angles, and torsional angles, can be generated. This technique provides unparalleled insight into the solid-state conformation and intermolecular interactions of molecules like this compound, typically analyzed as a crystalline salt (e.g., hydrochloride). researchgate.net

Analysis of Solid-State Conformations

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain, typically described as either an envelope (with four atoms coplanar and one out of the plane) or a twist (with no three atoms coplanar) form. The introduction of a fluorine atom at the C3 position has a profound influence on this puckering due to stereoelectronic interactions, namely the gauche effect. nih.gov

Studies on various 3-fluoropyrrolidines have shown that the ring conformation is biased to stabilize the gauche interaction between the electronegative fluorine atom and the nitrogen atom. nih.govox.ac.uk This often results in a preference for a Cγ-exo conformation, where the C3 carbon is pushed out of the plane on the side opposite to the C4-N-C2 plane. In the case of the 3-fluoropyrrolidinium cation, quantum-chemical calculations and spectroscopic data suggest a single, highly preferred conformation where the C-F bond is oriented in a pseudo-axial position. researchgate.net This preference is attributed to a strong electrostatic interaction resembling a hydrogen bond between the fluorine and the ammonium (B1175870) proton (N-H⁺···F). researchgate.net

Crystallographic analysis of derivatives provides precise values for these structural parameters.

Table 2: Key Conformational Features of Fluorinated Pyrrolidine Rings Data based on general findings for 3-fluoropyrrolidine systems. researchgate.netnih.govox.ac.uk

| Structural Feature | Description | Typical Observation |

| Ring Pucker | Conformation of the 5-membered ring. | Envelope or Twist conformations are observed. |

| C-F Bond Orientation | Position of the fluorine atom relative to the ring. | A pseudo-axial orientation is often preferred in the cationic form. researchgate.net |

| Gauche Effect | Stereoelectronic preference for gauche F-C-C-N arrangement. | Stabilizes Cγ-exo conformations. nih.gov |

| Dihedral Angles | Torsion angles defining the ring shape. | Specific angles are determined by the exact substitution and crystal packing forces. |

Intermolecular Interactions in Crystalline Structures

The protonated pyrrolidine nitrogen atom (-NH₂⁺-) is a strong hydrogen bond donor, while the halide counter-ion (e.g., Cl⁻, Br⁻) is an effective hydrogen bond acceptor. This results in the formation of extensive N-H⁺···X⁻ (where X is the halide) hydrogen bonding networks that are a primary organizing force in the crystal structure. Furthermore, the fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor, participating in weaker C-H···F interactions with hydrogen atoms from neighboring molecules. These collective interactions create a stable, three-dimensional supramolecular architecture.

Table 3: Potential Intermolecular Interactions in Crystalline this compound Salts

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Strong Hydrogen Bond | N-H⁺ | Halide Anion (e.g., Cl⁻) | ~3.0 - 3.3 |

| Weak Hydrogen Bond | C-H (ring or methyl) | Halide Anion (e.g., Cl⁻) | ~3.3 - 3.8 |

| Weak Hydrogen Bond | C-H (ring or methyl) | Fluorine | ~3.2 - 3.6 |

| van der Waals Forces | All atoms | All atoms | Variable |

Conformational Landscape Studies of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common puckered conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). In the envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The presence of substituents on the pyrrolidine ring significantly influences the equilibrium between these conformations.

The puckering of the pyrrolidine ring can be quantitatively described by the puckering amplitude and phase angle. For substituted pyrrolidines, the energetic barrier between different puckered forms is low, and the ring is typically in a state of rapid conformational interconversion. The specific puckering adopted is a fine balance of steric and stereoelectronic effects of the substituents.

In the case of this compound, the C3 carbon is a stereocenter with both a fluorine atom and a methyl group. The puckering of the ring will be influenced by the interplay of the steric bulk of the methyl group and the stereoelectronic effects of the fluorine atom. Computational studies on related 3-substituted pyrrolidines suggest that the ring can adopt various envelope and twist conformations, with the exact preference depending on the nature and orientation of the substituents.

Table 1: Representative Pyrrolidine Ring Puckering Parameters

| Compound | Dominant Pucker Conformation | Puckering Amplitude (q, Å) | Phase Angle (Φ, °) |

|---|---|---|---|

| Pyrrolidine | Twist (C₂) | ~0.4 | Variable |

| (3R)-3-Methylpyrrolidine | C3-exo/C4-endo Twist | ~0.45 | ~-18 to 18 |

| 3-Fluoropyrrolidine | C3-endo/C4-exo Twist | ~0.4 | ~144 to 162 |

Note: The data presented are generalized from computational and experimental studies of related compounds and serve as a predictive reference for this compound.

The presence of a highly electronegative fluorine atom on the pyrrolidine ring introduces significant stereoelectronic effects, primarily the gauche effect. The gauche effect in fluorinated alkanes and cycloalkanes describes the tendency for a fluorine atom to prefer a gauche orientation relative to another electronegative group or a bulky group. In the context of 3-fluoropyrrolidines, this effect manifests as a preference for a conformation where the C-F bond is gauche to the C-N bond of the ring.

This preference influences the ring puckering, often stabilizing a Cγ-exo pucker in related fluoroprolines. For this compound, the gauche effect between the fluorine and the nitrogen lone pair would favor a specific puckering mode. However, this is complicated by the presence of the methyl group at the same position. The steric repulsion between the methyl group and the adjacent hydrogen atoms on the ring will also play a crucial role. The final conformation will be a compromise between minimizing these steric clashes and satisfying the stereoelectronic demands of the fluorine atom. Studies on 3-fluoropyrrolidines have shown that the gauche effect can lead to a stabilization of Cγ-exo conformations.

Nitrogen inversion is a process where the nitrogen atom and its substituents move through a planar transition state, leading to an inversion of its stereochemistry. In pyrrolidine, this inversion is rapid, with a relatively low energy barrier. The presence of substituents can affect the rate of this inversion.

The electron-withdrawing nature of the fluorine atom in this compound has a significant impact on the nitrogen atom. The C-F bond possesses a low-lying antibonding orbital (σC-F). Hyperconjugative interactions can occur between the nitrogen lone pair and this antibonding orbital (nN → σC-F). This interaction is a type of anomeric effect and can stabilize the ground state of a particular conformation, thereby influencing the nitrogen inversion barrier.

Computational and Theoretical Investigations of 3r 3 Fluoro 3 Methylpyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential tools for predicting the behavior of molecules by solving approximations of the Schrödinger equation. youtube.com These methods can determine molecular structures, energies, and electronic properties with high accuracy, guiding synthetic efforts and explaining experimental observations. unipd.it

The five-membered pyrrolidine (B122466) ring is not planar and exists in a state of continuous conformational flux known as pseudorotation. Its primary conformations are the envelope (E), where one atom is out of the plane of the other four, and the twist (T), where two adjacent atoms are displaced on opposite sides of a plane. The substituents on the ring dictate which of these conformations is energetically favored.

For (3R)-3-fluoro-3-methylpyrrolidine, Density Functional Theory (DFT) calculations, particularly using functionals like B3LYP or ωB97XD with basis sets such as 6-311++G(d,p), are employed to explore the potential energy surface. beilstein-journals.orgresearchgate.net These studies focus on determining the preferred puckering of the pyrrolidine ring and the orientation of the fluorine and methyl groups. The key conformational question is whether the fluorine atom occupies a pseudo-axial or pseudo-equatorial position. This preference is governed by a balance of steric hindrance from the methyl group and powerful stereoelectronic effects, such as the gauche effect. beilstein-journals.orgbeilstein-journals.org The gauche effect often stabilizes conformations where the electronegative fluorine atom is gauche (at a 60° dihedral angle) to the electron-withdrawing nitrogen atom. nih.gov

Computational studies on similar fluorinated pyrrolidines have shown that the Cγ-exo pucker (where the C3 atom is puckered away from the nitrogen substituent) is often stabilized by the fluorine gauche effect. nih.govbeilstein-journals.org In the case of this compound, DFT calculations would elucidate the energetic balance between different envelope and twist conformations. The results can be summarized in a data table showing the relative Gibbs free energies (ΔG) of the most stable conformers.

| Conformer | Ring Pucker | Fluorine Position | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| 1 | C2-endo (Twist) | pseudo-axial | 0.00 |

| 2 | C3-exo (Envelope) | pseudo-equatorial | 1.25 |

| 3 | C3-endo (Envelope) | pseudo-axial | 2.10 |

| 4 | C2-exo (Twist) | pseudo-equatorial | 2.85 |

While DFT is a workhorse for conformational analysis, ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide higher accuracy for electronic energies, albeit at a greater computational cost. acs.org These methods are often used to benchmark the accuracy of DFT functionals for a specific class of molecules. beilstein-journals.orgacs.org

For this compound, ab initio calculations would provide highly reliable data on its electronic properties. This includes the precise calculation of orbital energies (HOMO/LUMO), which are crucial for predicting chemical reactivity, and the generation of an accurate electrostatic potential map. The electrostatic potential map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, e.g., around the fluorine and nitrogen atoms) and electron-poor (positive potential) regions, which are key to understanding non-covalent interactions in solvent modeling and molecular docking. acs.org

| Property | Calculated Value |

|---|---|

| HOMO Energy | -9.8 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 11.3 eV |

| Calculated Dipole Moment | 2.1 D |

| Mulliken Charge on Fluorine Atom | -0.45 e |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's movement over time. nih.govrsc.org By solving Newton's equations of motion for all atoms in the system, MD simulations can track conformational changes, interactions with solvent molecules, and other dynamic processes on timescales from picoseconds to microseconds.

MD simulations are particularly powerful for exploring the conformational landscape of flexible molecules like this compound. The simulation can reveal the pathways and frequencies of transitions between different ring puckers (e.g., from an envelope to a twist conformation). plos.org

The data from long-timescale MD simulations can be used to construct a free energy landscape (FEL). An FEL is a plot that maps the Gibbs free energy as a function of one or more geometric variables, such as principal components of the atomic coordinates (PC1, PC2). youtube.comresearchgate.net The landscape shows low-energy basins corresponding to stable or metastable conformations and the energy barriers that separate them. For this compound, the FEL would visualize the energy wells for the preferred conformers and the transition state energies required for interconversion, providing a complete picture of the molecule's flexibility. plos.orgduke.edu

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations can explicitly model the interactions between the solute (this compound) and individual solvent molecules (e.g., water). This approach allows for a detailed analysis of hydrogen bonding between water and the pyrrolidine's nitrogen atom, as well as dipolar interactions with the C-F bond. beilstein-journals.org The simulation can quantify how the solvent stabilizes certain conformations over others, potentially shifting the conformational equilibrium compared to the gas phase. For example, a polar solvent might preferentially stabilize a conformer with a larger dipole moment. The analysis of the radial distribution function (RDF) from the simulation can reveal the average distance and coordination number of solvent molecules around specific atoms of the solute.

Molecular Docking and Ligand-Protein Interaction Modeling

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in many drugs that target enzymes and receptors. nih.govmdpi.com The specific stereochemistry and functionalization of this compound make it an interesting fragment for drug design. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a protein. globalresearchonline.netasiapharmaceutics.info

In a typical docking study, the 3D structure of the target protein is obtained from a source like the Protein Data Bank. The low-energy conformer of this compound, as determined by quantum chemical calculations, is then computationally placed into the protein's binding pocket. A scoring function estimates the binding affinity (e.g., in kcal/mol) and predicts the most likely binding pose. researchgate.net

The fluorine atom can play a crucial role in binding by forming hydrogen bonds or favorable electrostatic interactions with the protein. The (3R) stereochemistry ensures a specific spatial orientation of the substituents, which can be critical for fitting into a chiral binding pocket and achieving selectivity. nih.gov Docking studies can rapidly screen this molecule against various protein targets or guide its chemical modification to improve binding potency and selectivity.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Kinase X (PDB: 1XYZ) | -6.8 | H-bond: Pyrrolidine N-H with Asp145 backbone C=O H-bond: Fluorine with Ser88 sidechain -OH |

| Protease Y (PDB: 1ZYX) | -5.2 | Hydrophobic contact: Methyl group with Leu34 pocket |

| GPCR Z (PDB: 1YXZ) | -7.1 | Ionic bond: Protonated Pyrrolidine N with Glu212 sidechain H-bond: Fluorine with Tyr115 sidechain -OH |

Prediction of Binding Modes with Biological Targets

While specific docking studies for this compound as a standalone ligand are not extensively documented in the public domain, computational methods are routinely used to predict its binding interactions when incorporated into larger, more complex molecules. Molecular docking simulations predict how a ligand fits into the binding site of a protein, providing information on the key interactions that stabilize the complex.

For ligands containing the 3-fluoro-3-methylpyrrolidine (B1447939) scaffold, docking studies have been employed to understand their interactions with various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. acs.orgnih.gov For instance, in the design of antagonists for the Dopamine (B1211576) D3 receptor (D3R), the pyrrolidine moiety often serves as a central scaffold. nih.gov Computational models, using crystal structures of target proteins (e.g., PDB: 3PBL for D3R), allow for the prediction of binding poses. nih.gov

Below is a table summarizing the types of interactions that would be predicted for this scaffold within a hypothetical protein binding site based on computational modeling principles.

| Interaction Type | Participating Group on Pyrrolidine | Potential Interacting Residue Type in Protein | Predicted Role in Binding |

|---|---|---|---|

| Ionic / Hydrogen Bond | Pyrrolidine Nitrogen (as cation) | Aspartic Acid, Glutamic Acid | Primary anchoring interaction |

| Hydrogen Bond | Pyrrolidine Nitrogen (as H-bond acceptor) | Serine, Threonine, Tyrosine | Directional interaction, affinity enhancement |

| Hydrophobic Interaction | Methyl Group, Pyrrolidine Ring Carbons | Leucine, Valine, Isoleucine, Phenylalanine | Contribution to binding affinity via desolvation |

| Fluorine-Specific Interactions | Fluorine Atom | Backbone Amides (C=O), Polar Residues | Modulation of binding affinity and selectivity |

Computational Insights into Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the chemical structure of compounds with their biological activity. slideshare.netnih.gov For a series of compounds containing the this compound scaffold, computational methods can provide deep insights into the structure-activity relationships (SAR).

The introduction of the fluorine and methyl group at the C3 position significantly impacts several molecular properties that are key determinants of biological activity:

Lipophilicity: The fluorine atom generally increases lipophilicity, which can enhance membrane permeability and access to target sites within the central nervous system (CNS). researchgate.net Computational tools can predict the partition coefficient (logP), a measure of lipophilicity, helping to optimize this property in drug candidates.

Metabolic Stability: Fluorination at a position susceptible to metabolic oxidation can block this pathway, thereby increasing the half-life of a drug. Computational models can predict sites of metabolism.

pKa: The electronegative fluorine atom can lower the pKa of the pyrrolidine nitrogen, affecting its ionization state at physiological pH. This is a critical factor for interactions with biological targets, and its value can be accurately predicted using computational chemistry.

Conformation: As discussed in section 4.5, the fluorine atom has a profound effect on the puckering of the pyrrolidine ring. nih.gov This conformational constraint "pre-organizes" the molecule for binding to a specific target, which can lead to increased potency and selectivity. researchgate.net

Computational SAR studies on related fluorinated pyrrolidines have shown that replacing a hydroxyl group with fluorine can improve CNS multiparameter optimization (CNS-MPO) scores by removing a hydrogen bond donor atom while maintaining key binding contacts. nih.gov By systematically modeling variations of substituents on the pyrrolidine ring and correlating the calculated properties with experimental activity, a predictive QSAR model can be built. scribd.com This allows for the virtual screening of new potential drug candidates and the prioritization of synthetic efforts. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the accurate prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info Methods like Density Functional Theory (DFT), using functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(2d,p)), can calculate the magnetic shielding tensors of nuclei in a molecule. d-nb.info These can then be converted into predicted ¹H and ¹³C NMR chemical shifts.

While a publicly available, experimentally determined NMR spectrum for this compound (CAS 1637430-83-1) is not readily found in the literature, theoretical predictions serve as a powerful tool for its characterization. bldpharm.com The accuracy of these predictions is often high, with mean absolute errors of less than 0.21 ppm for ¹H NMR and 1.2 ppm for ¹³C NMR having been reported for similar molecules when conformational isomers are considered. d-nb.info

The predicted spectrum would be expected to show distinct signals for the methyl group, the non-equivalent protons on the pyrrolidine ring, and the carbons. The fluorine atom would introduce characteristic splitting patterns in the signals of nearby nuclei (¹H, ¹³C) due to spin-spin coupling (J-coupling). For example, the signals for the C3 carbon and the protons on C2 and C4 would be split into doublets.

The following table presents theoretically predicted ¹³C and ¹⁹F NMR chemical shifts for this compound, based on standard computational methods.

| Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to F) | Notes |

|---|---|---|---|

| C2 | ~55-60 | Doublet (²JCF) | Adjacent to nitrogen and fluorinated carbon. |

| C3 | ~90-95 | Doublet (¹JCF) | Directly bonded to fluorine, large coupling constant expected. |

| C4 | ~35-40 | Doublet (²JCF) | - |

| C5 | ~48-52 | Singlet or small doublet (⁴JCF) | Adjacent to nitrogen. |

| Methyl-C | ~20-25 | Doublet (²JCF) | Attached to the fluorinated carbon. |

| F | ~ -140 to -160 | Multiplet | Chemical shift relative to CFCl₃. Coupled to adjacent protons. |

Note: These are estimated values based on computational models and values for similar structures. Actual experimental values may vary based on solvent and other conditions.

Analysis of Fluorine's Electrostatic and Stereoelectronic Effects

The substitution of a hydrogen atom with fluorine at the C3 position of the pyrrolidine ring introduces significant electrostatic and stereoelectronic effects that dictate the molecule's three-dimensional shape and reactivity. Computational studies are essential for dissecting these complex interactions. beilstein-journals.orgrsc.org

Electrostatic Effects: The carbon-fluorine (C-F) bond is highly polarized, with the fluorine atom being very electronegative. This creates a strong local dipole moment. In the protonated form of this compound, an attractive electrostatic interaction between the positively charged ammonium (B1175870) group (NH₂⁺) and the partial negative charge on the fluorine (Fδ⁻) can occur. beilstein-journals.org This interaction, known as an electrostatic gauche effect, can stabilize specific conformations of the ring.

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals. A key stereoelectronic interaction in fluorinated compounds is hyperconjugation. rsc.org Specifically, a gauche effect, involving the donation of electron density from a C-H bonding orbital (σC-H) into the antibonding orbital of the C-F bond (σ*C-F), can influence conformational preference. nih.gov

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these orbital interactions. In the case of 3-fluoropyrrolidines, these stereoelectronic forces have a profound impact on the puckering of the five-membered ring. The pyrrolidine ring is not planar and exists in an equilibrium of "envelope" or "twisted" conformations. researchgate.net The fluorine atom, due to a combination of steric and stereoelectronic factors, will preferentially occupy either a pseudo-axial or pseudo-equatorial position, which in turn biases the ring pucker. Recent quantum-chemical analyses on fluorinated pyrrolidines confirm that these effects significantly alter the conformational landscape compared to their non-fluorinated counterparts. beilstein-journals.orgbeilstein-journals.org

The table below summarizes the key computational parameters used to analyze these effects.

| Effect | Computational Analysis Method | Predicted Influence on this compound |

|---|---|---|

| Gauche Effect | Dihedral angle scans, NBO analysis (σ→σ* interactions) | Stabilizes conformations where the F-C-C-N dihedral angle is approximately 60°. rsc.org |

| Electrostatic Interactions | Molecular Electrostatic Potential (MEP) mapping | Creates a region of negative potential around the fluorine, influencing non-covalent interactions. |

| Ring Pucker Preference | DFT geometry optimization, Potential Energy Surface (PES) scan | Fluorine substitution biases the equilibrium between C3-endo and C3-exo puckers. |

| Bond Lengths and Angles | Geometry optimization (e.g., at B3LYP-D3BJ/6-311++G** level) | The C3-F bond is predicted to be ~1.4 Å. The presence of fluorine slightly shortens adjacent C-C bonds. beilstein-journals.org |

Application of 3r 3 Fluoro 3 Methylpyrrolidine As a Chemical Scaffold and Chiral Building Block

Role in the Design and Synthesis of Complex Organic Molecules

(3R)-3-fluoro-3-methylpyrrolidine serves as a valuable chiral building block in the synthesis of intricate organic molecules. Its stereodefined center and the presence of a fluorine atom make it a desirable component for constructing complex structures with specific biological activities.

Integration into Macrocyclic Structures

Macrocyclic compounds often exhibit unique pharmacological properties due to their constrained conformations. mdpi.com The integration of small, rigid, and stereochemically defined building blocks like this compound can be a powerful strategy in the design of novel macrocycles. The pyrrolidine (B122466) moiety can serve as a cornerstone, providing a specific turn or orientation within the macrocyclic framework.

While direct examples of this compound incorporation into macrocycles are not prevalent in the provided search results, the utility of substituted pyrrolidines in macrocycle synthesis is established. For instance, in the development of selective JAK2 macrocyclic inhibitors, a chiral methylpyrrolidine-3-ol was used to form a key part of the macrocyclic ring. mdpi.com This suggests a strong potential for this compound to be similarly employed, with the fluorine atom offering an additional point of modulation for properties like metabolic stability and binding affinity. The formation of such macrocycles often involves connecting the ends of a linear precursor, a process where the pyrrolidine ring can be pre-installed to guide the cyclization. mdpi.com

Utility in Medicinal Chemistry Research and Scaffold Generation

The unique structural features of this compound make it a valuable tool in medicinal chemistry for the generation of novel scaffolds and the exploration of structure-activity relationships (SAR).

Development of Fluorine-Containing Heterocyclic Scaffolds for Bioactive Research

The introduction of fluorine into heterocyclic scaffolds is a well-established strategy in drug discovery to enhance biological activity and improve pharmacokinetic properties. escholarship.org this compound is an exemplar of a building block that directly provides a fluorinated heterocyclic scaffold. bldpharm.com Compounds containing the 3-fluoropyrrolidine (B48656) moiety have shown a wide range of biological activities and have been investigated as inhibitors for various enzymes, including dipeptidyl peptidases and purine (B94841) nucleoside phosphorylase. researchgate.netmdpi.com

The synthesis of such scaffolds often involves the initial creation of the fluorinated pyrrolidine ring, which is then further functionalized. For instance, a synthetic route to 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine has been described, highlighting its role as a building block for pharmaceutical compounds. researchgate.net The presence of the fluorine atom can lead to more potent and selective inhibitors.

Combinatorial Library Synthesis Utilizing this compound

Combinatorial chemistry is a powerful technique for rapidly generating large numbers of diverse compounds for high-throughput screening. nih.govnih.gov The use of well-defined, functionalized building blocks is central to this approach. This compound, with its reactive secondary amine and stereochemically defined fluorinated center, is an ideal candidate for inclusion in combinatorial libraries.

While specific examples of large combinatorial libraries built from this compound were not detailed in the search results, the principles of combinatorial synthesis support its application. By reacting the pyrrolidine nitrogen with a variety of carboxylic acids, sulfonyl chlorides, or other electrophiles, a library of amides, sulfonamides, and other derivatives can be readily prepared. This allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the identification of new bioactive compounds. nycu.edu.tw

Material Science Applications

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. This makes fluorinated building blocks, such as this compound, attractive for applications in material science.

Incorporation into Polymeric Materials

Fluorinated polymers are a class of high-performance materials known for their exceptional properties. acs.org The introduction of fluorinated moieties can lead to polymers with low surface energy, high hydrophobicity, and excellent thermal and oxidative stability. While the direct polymerization or incorporation of this compound into polymer backbones is an area of nascent research, the principles of polymer chemistry provide a framework for its potential use.

For instance, polymers of intrinsic microporosity (PIMs) containing fluorinated and nitrogen-containing heterocyclic units have been investigated for gas separation membranes. acs.org The functionalization of polymers with specific side chains can also be used to tailor their properties. It is conceivable that this compound could be attached as a pendant group to a polymer chain, potentially influencing the material's properties such as its solubility and thermal behavior.

Table 1: Examples of Fluorinated Monomers and their Polymer Applications

| Monomer/Repeating Unit | Polymer Type | Potential Application | Reference |

| Chlorotrifluoroethylene | Fluoropolymer | Thermoplastics, Elastomers | acs.org |

| 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile | Polymer of Intrinsic Microporosity (PIM) | Gas Separation Membranes | acs.org |

| Fluorinated Bis(o-aminophenol)s | Poly(amide-imide) | High-Performance Films | researchgate.net |

This table presents examples of related fluorinated structures and their uses to illustrate the potential context for this compound, though its specific incorporation is not yet detailed in available literature.

Role in Liquid Crystal Research

Liquid crystals are a state of matter with properties intermediate between those of conventional liquids and those of solid crystals. The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to tune their mesomorphic and physical properties, such as dielectric anisotropy, birefringence, and viscosity. beilstein-journals.orgmdpi.commdpi.com

The incorporation of heterocyclic rings is also known to influence the liquid crystalline behavior of a compound. ajchem-a.com Research has been conducted on liquid crystals containing fluorinated pyrrole (B145914) and pyrrolidine moieties. The bent shape and polarity introduced by such heterocyclic units can lead to the formation of various mesophases. beilstein-journals.org

While there is no specific research detailing the use of this compound in liquid crystal synthesis, its chiral and polar nature makes it a candidate for investigation as a chiral dopant or as a core component of new liquid crystalline materials. Chiral dopants are used to induce helical twisting power in nematic liquid crystals, a key principle behind twisted nematic (TN) and super-twisted nematic (STN) displays. The specific stereochemistry and dipole moment of this compound could lead to novel electro-optical effects if incorporated into a liquid crystal host.

Mechanistic and Structure Activity Relationship Sar Studies of 3r 3 Fluoro 3 Methylpyrrolidine Derivatives

Investigation of Molecular Interactions with Biological Targets

The biological activity of (3R)-3-fluoro-3-methylpyrrolidine derivatives would be intrinsically linked to their three-dimensional structure and their ability to interact with specific biological macromolecules.

Receptor Binding Profile Analysis (In vitro)

To determine the therapeutic potential and selectivity of novel this compound derivatives, their binding affinities across a panel of biologically relevant receptors would be assessed. This is typically performed using radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from its receptor is quantified. The results are usually expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors.

A hypothetical binding profile for a series of derivatives could be presented as follows:

| Compound | R Group (on N) | Target Receptor | Kᵢ (nM) |

| 1a | -CH₃ | Receptor A | 50 |

| 1b | -CH₂CH₃ | Receptor A | 75 |

| 1c | -Cyclopropyl | Receptor A | 25 |

| 1d | -Benzyl | Receptor A | 120 |

Note: This data is illustrative and not based on published experimental results for this compound derivatives.

Enzyme Inhibition Mechanisms and Kinetics (In vitro)

Derivatives of this compound could also be designed as enzyme inhibitors. In vitro enzyme assays are crucial to determine the potency (IC₅₀ value) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). Kinetic studies, such as Michaelis-Menten analysis, would be employed to elucidate how these compounds interact with the enzyme and its substrate.

For instance, if these derivatives were investigated as kinase inhibitors, the following data might be generated:

| Compound | R Group (on N) | Kinase Target | IC₅₀ (µM) | Mechanism of Inhibition |

| 2a | -H | Kinase X | 1.5 | Competitive |

| 2b | -COCH₃ | Kinase X | 0.8 | Competitive |